2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride
Description
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride (CAS: 1339505-47-3) is a sulfonyl chloride derivative featuring a dimethylcarbamoyl (-CON(CH₃)₂) substituent at the 5-position and a chlorine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where sulfonyl chlorides are critical for introducing sulfonamide or sulfonate functionalities . The dimethylcarbamoyl group enhances polarity and may influence reactivity patterns due to its electron-withdrawing nature, while the sulfonyl chloride group enables nucleophilic substitution reactions. Limited commercial availability suggests its primary use in specialized laboratory settings .
Properties
IUPAC Name |
2-chloro-5-(dimethylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-12(2)9(13)6-3-4-7(10)8(5-6)16(11,14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJULIUIKXPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride involves the interaction of its reactive sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features of Sulfonyl Chloride Derivatives
Key Observations:
Substituent Effects: Carbamoyl vs. Nitro Group: The nitro-substituted derivative (CAS 4533-95-3) exhibits higher reactivity in nucleophilic substitutions due to the strong electron-withdrawing nature of -NO₂ .
Molecular Weight and Polarity: Diethylsulfamoyl derivatives (e.g., CAS 954262-82-9) have higher molecular weights (346.3 g/mol) due to bulkier alkyl chains, which may reduce solubility in polar solvents compared to dimethylcarbamoyl analogs .
Table 2: Reactivity and Industrial Use
Key Findings:
- Pharmaceutical Relevance : The dimethylcarbamoyl derivative is prioritized in drug discovery due to the carbamate group’s prevalence in bioactive molecules .
- Safety Considerations : Dimethylcarbamoyl chloride (CAS 79-44-7), a related compound, is linked to nasal tumors in rodents, warranting caution during handling .
Physical Properties and Stability
Limited data exist for the target compound, but trends can be inferred:
- Solubility: Polar substituents (e.g., carbamoyl, sulfamoyl) enhance water solubility compared to non-polar analogs like 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride (CAS 593960-71-5), which contains a hydrophobic ketone group .
- Storage : Most sulfonyl chlorides require anhydrous conditions to prevent hydrolysis. For example, 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS 98491-06-6) is listed as discontinued, suggesting stability challenges .
Biological Activity
2-Chloro-5-(dimethylcarbamoyl)benzene-1-sulfonyl chloride, often referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound features a chlorobenzene ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride moiety. This configuration is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly enzymes. The sulfonyl chloride group can react with amines and thiols, potentially leading to enzyme inhibition.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell integrity.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity.
Table 1: Antimicrobial Activity Overview
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound using the disc diffusion method. The results indicated significant zones of inhibition against tested bacterial strains, comparable to standard antibiotics.
Neurotoxicity Assessment
Another investigation assessed the neurotoxic potential of related compounds. It was found that some derivatives exhibited neurotoxic effects by inhibiting acetylcholinesterase activity in brain tissues, raising concerns about their therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
